4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride
Description
4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a benzylsulfanyl ethyl substituent at the 4-position of the piperidine ring, paired with a hydrochloride counterion. The benzylsulfanyl group (C₆H₅CH₂S-) introduces aromaticity and sulfur-based nucleophilicity, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C14H22ClNS |
|---|---|
Molecular Weight |
271.8 g/mol |
IUPAC Name |
4-(2-benzylsulfanylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H21NS.ClH/c1-2-4-14(5-3-1)12-16-11-8-13-6-9-15-10-7-13;/h1-5,13,15H,6-12H2;1H |
InChI Key |
FKOLGWUWIIBTIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with benzyl mercaptan under specific conditions. The process can be summarized as follows:
Starting Materials: Piperidine and benzyl mercaptan.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Solvent: Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50°C to 100°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding piperidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall pharmacological effects.
Comparison with Similar Compounds
Substituent Variations in Piperidine Derivatives
The compound’s key structural distinction lies in its benzylsulfanyl ethyl substituent. Below is a comparison with structurally related piperidine hydrochlorides:
*Calculated based on structural components.
Key Observations :
Stability Considerations
Thioethers are generally stable under physiological conditions but may undergo oxidative metabolism to sulfoxides or sulfones, altering activity . The benzyl group’s steric bulk could slow oxidation compared to smaller substituents like methylsulfanyl.
Biological Activity
4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16ClN
- Molecular Weight : 215.72 g/mol
- IUPAC Name : 4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride
The compound features a piperidine ring substituted with a benzylsulfanyl group, which is thought to influence its biological properties significantly.
The biological activity of 4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly those involving acetylcholine and NMDA receptors. Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
Interaction with Receptors
- NMDA Receptors : The compound may act as an antagonist at NMDA receptor subtypes, which are implicated in neuroprotective effects against conditions like stroke and neurodegenerative diseases .
- Cholinergic System : By inhibiting AChE, it may alleviate memory deficits associated with cholinergic dysfunction .
Biological Activity Overview
Research has demonstrated various biological activities associated with 4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride:
- Neuroprotection : Exhibits potential neuroprotective properties by modulating excitatory neurotransmission.
- Antidepressant Effects : Some studies suggest that derivatives of piperidine compounds can exhibit antidepressant-like effects in animal models.
- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, although more research is needed to establish efficacy and mechanisms .
Case Studies and Research Findings
-
Neuroprotective Effects :
A study explored the effects of piperidine derivatives on neurodegenerative diseases. It was found that compounds similar to 4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride showed significant neuroprotection in animal models of ischemia and Alzheimer's disease . -
Cytotoxicity Against Cancer Cells :
In vitro studies have shown that compounds with similar piperidine structures can induce apoptosis in glioblastoma and breast cancer cell lines, exhibiting IC50 values in the nanomolar range . The morphological changes observed were characteristic of apoptosis, suggesting a mechanism involving cell cycle arrest and programmed cell death. -
Cholinergic Modulation :
Comparative studies on N-benzylpiperidines indicated that these compounds could effectively inhibit AChE activity, enhancing acetylcholine levels in synaptic clefts and improving cognitive function in models of Alzheimer's disease .
Data Summary
| Biological Activity | Observations |
|---|---|
| Neuroprotection | Modulates NMDA receptors; protects against ischemic damage |
| Antidepressant | Exhibits antidepressant-like effects in animal models |
| Anticancer | Induces apoptosis in glioblastoma and breast cancer cells |
Q & A
Q. What are the recommended synthetic routes for 4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between piperidine derivatives and benzylsulfanyl-containing electrophiles under basic conditions (e.g., triethylamine). Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometry to favor the desired product. Purification typically employs flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Monitor reaction progress using TLC with UV visualization or LC-MS.
Q. How should researchers characterize the compound's purity and structural integrity using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the benzylsulfanyl group (δ ~2.8–3.2 ppm for SCH2 protons) and piperidine ring (δ ~1.4–2.6 ppm for methylene/methine protons).
- HPLC : Use a C18 column with a methanol/water mobile phase (0.1% TFA) to assess purity (>95% by area normalization).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z corresponding to the molecular formula (C14H20ClNS·HCl).
- Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.4% of theoretical values .
Q. What common chemical reactions does the benzylsulfanyl group undergo, and how can these be leveraged for further derivatization?
- Methodological Answer : The benzylsulfanyl group is susceptible to:
- Oxidation : Use H2O2 or mCPBA in dichloromethane to convert it to sulfoxide (controlled oxidation) or sulfone (excess oxidant).
- Alkylation/arylation : React with alkyl halides or arylboronic acids under Pd catalysis (e.g., Suzuki coupling).
- Cleavage : Employ Raney nickel or Na/NH3(l) to remove the benzyl group, yielding a free thiol for subsequent functionalization .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of 4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride with biological targets, and what parameters should be prioritized in molecular docking studies?
- Methodological Answer :
- Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions.
- Molecular Docking : Prioritize flexible docking algorithms (e.g., AutoDock Vina) to account for protein conformational changes. Key parameters include binding affinity (ΔG), hydrogen-bond interactions with active-site residues, and hydrophobic complementarity. Validate with MD simulations (NAMD/GROMACS) to assess stability over 50–100 ns trajectories .
Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems for this compound?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based luciferase assays).
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify if discrepancies arise from differential metabolism.
- Theoretical Frameworks : Apply systems biology models to integrate pharmacokinetic/pharmacodynamic (PK/PD) data, identifying assay-specific confounding factors (e.g., membrane permeability in cell-free vs. cellular systems) .
Q. What methodologies are recommended for scaling up the synthesis from milligram to gram scales while maintaining yield and purity?
- Methodological Answer :
- Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., sulfanyl group incorporation), ensuring temperature control.
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation.
- Crystallization Optimization : Use anti-solvent addition (e.g., water into ethanol) with controlled cooling rates to enhance crystal uniformity and purity .
Q. How can isotopic labeling (e.g., 13C, 2H) of the benzylsulfanyl moiety aid in studying metabolic pathways, and what synthetic challenges are associated with this modification?
- Methodological Answer :
- Applications : Use 13C-labeled benzyl bromide precursors to track metabolic incorporation via LC-MS/MS.
- Synthesis Challenges : Avoid isotopic dilution by using excess labeled benzyl bromide. Protect thiol intermediates with trityl groups to prevent oxidation during purification.
- Analytical Validation : Confirm isotopic enrichment (>98%) using high-resolution mass spectrometry and isotopic NMR .
Q. What advanced spectroscopic techniques are critical for analyzing stereochemical outcomes in derivatives of this compound?
- Methodological Answer :
- 2D NMR : Employ NOESY/ROESY to determine spatial proximity of protons in diastereomers.
- VCD (Vibrational Circular Dichroism) : Resolve enantiomeric excess by correlating Cotton effects with absolute configuration.
- X-ray Crystallography : Use synchrotron radiation for high-resolution structural determination of crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
